molecular formula C9H10Cl2O2 B8098271 1-(2,4-dichlorophenyl)-1,3-Propanediol

1-(2,4-dichlorophenyl)-1,3-Propanediol

Cat. No.: B8098271
M. Wt: 221.08 g/mol
InChI Key: MOOQBDRRMRDOHO-UHFFFAOYSA-N
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Description

1-(2,4-Dichlorophenyl)-1,3-Propanediol is an organic compound characterized by the presence of two chlorine atoms attached to a benzene ring and a propanediol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1,3-Propanediol typically involves the reaction of 2,4-dichlorobenzaldehyde with a suitable diol under controlled conditions. One common method includes the reduction of 2,4-dichlorobenzaldehyde using sodium borohydride in the presence of a solvent like ethanol . The reaction is carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents but optimized for higher yields and efficiency. Continuous flow reactors and advanced purification techniques are often employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dichlorophenyl)-1,3-Propanediol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.

Major Products:

    Oxidation: 2,4-Dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

    Reduction: this compound derivatives.

    Substitution: Various substituted phenylpropanediol derivatives.

Mechanism of Action

The mechanism by which 1-(2,4-dichlorophenyl)-1,3-Propanediol exerts its effects involves interactions with specific molecular targets. The compound may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Uniqueness: 1-(2,4-Dichlorophenyl)-1,3-Propanediol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

1-(2,4-dichlorophenyl)propane-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Cl2O2/c10-6-1-2-7(8(11)5-6)9(13)3-4-12/h1-2,5,9,12-13H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOQBDRRMRDOHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C(CCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Cl2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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